2-Fluoro-6-(2-morpholinothiazol-4-yl)phenol
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Overview
Description
2-Fluoro-6-(2-morpholinothiazol-4-yl)phenol is a fluorinated compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 g/mol . Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents would be tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2-morpholinothiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenols and thiazoles.
Scientific Research Applications
2-Fluoro-6-(2-morpholinothiazol-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-morpholinothiazol-4-yl)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to interact more effectively with enzymes and receptors. The thiazole ring can participate in various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(2-methylthiazol-4-yl)phenol: Similar structure but with a methyl group instead of a morpholine group.
2-(8-Nitroquinolin-3-yl)phenol: Contains a quinoline ring instead of a thiazole ring.
Uniqueness
2-Fluoro-6-(2-morpholinothiazol-4-yl)phenol is unique due to the presence of both a fluorine atom and a morpholine group, which confer enhanced stability, bioavailability, and activity. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-6-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-10-3-1-2-9(12(10)17)11-8-19-13(15-11)16-4-6-18-7-5-16/h1-3,8,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWHKLIJILMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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